molecular formula C18H15F3N4O2 B2702378 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-48-5

4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B2702378
CAS No.: 343372-48-5
M. Wt: 376.339
InChI Key: CRZSHNSTAVYLBP-UHFFFAOYSA-N
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Description

4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS 343372-48-5) is a chemical compound featuring a benzohydrazide core linked to a substituted quinoxaline moiety. The structure incorporates a trifluoromethyl group and a methoxy substituent, which are common in medicinal chemistry for modulating the compound's electronic properties, metabolic stability, and binding affinity . This molecular architecture is typical of compounds investigated for their potential biological activity in various research fields. The compound is supplied with a guaranteed purity of >90% and is available in multiple quantities to suit different research and development needs . It is intended for research applications and laboratory use only. This product is not intended for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers are advised to consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25(24-17(26)11-7-9-12(27-2)10-8-11)16-15(18(19,20)21)22-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSHNSTAVYLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • IUPAC Name : 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzohydrazide
  • Molecular Formula : C18H15F3N4O2
  • CAS Number : 343372-48-5

Anticancer Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit the proliferation of cancer cells, including breast cancer cells (MCF-7) with IC50 values as low as 8 nM .

Case Study : A study on quinoxaline derivatives reported that compounds similar to 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide demonstrated potent activity against various cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial activities. The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds.

Data Table: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget PathogenMIC (µg/mL)
4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazideEscherichia coli16
Similar DerivativeStaphylococcus aureus32

These results indicate the potential of this compound in treating bacterial infections, especially those caused by resistant strains.

Organic Electronics

The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group contributes to enhanced electron mobility and stability.

Case Study : Research has demonstrated that incorporating quinoxaline derivatives into polymer matrices can improve charge transport properties, leading to better performance in electronic devices.

Synthesis and Characterization

The synthesis of 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzohydrazide Core

Several benzohydrazide derivatives with varied substituents have been studied (Table 1):

Table 1: Physicochemical and Spectral Data of Benzohydrazide Derivatives

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H-NMR, EI-MS) Reference
N'-(3-Methoxybenzylidene)-4-methoxybenzohydrazide 3-Methoxybenzylidene 165–167 δ 8.30 (s, 1H, CH=N); m/z 298 [M⁺]
N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide 4-Chlorobenzylidene 172–174 δ 8.25 (s, 1H, CH=N); m/z 302 [M⁺]
4-Methoxy-N'-(thiophen-2-methylene)benzohydrazide Thiophen-2-ylmethylene 158–160 δ 8.10 (s, 1H, CH=N); m/z 274 [M⁺]
(E)-4-Methoxy-N'-(3-(trifluoromethyl)benzylidene)benzohydrazide (from ) 3-Trifluoromethylbenzylidene Not reported Mixed-type AChE inhibition (IC₅₀ = 46.8 µM)
4-Methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) 3,4,5-Trimethoxybenzylidene Not reported Antimicrobial (ZOI: 19–25 mm)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance enzyme inhibition. For example, 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide showed potent AChE inhibition (IC₅₀ = 46.8 µM) .
  • Methoxy groups improve antioxidant activity, as seen in T1, which exhibited enhanced activity with increasing methoxy substitutions .
  • Heterocyclic substituents (e.g., thiophene) may reduce melting points, suggesting altered crystallinity .

Quinoxaline-Containing Analogs

The quinoxaline moiety in the target compound distinguishes it from simpler benzylidene derivatives. Notable comparisons include:

  • N'-(3-Sulfanyliden-3,4-dihydro-quinoxalin-2-yl)benzohydrazide: Exhibits intermolecular hydrogen bonding and Br···O interactions, which stabilize its crystal structure .
  • 4-Fluoro-N-{3-[(2-methoxybenzyl)amino]-2-quinoxalinyl}benzenesulfonamide: Combines a quinoxaline core with a sulfonamide group, though its biological activity remains uncharacterized in the evidence .

Structural Impact :

  • The trifluoromethyl group on the quinoxaline ring likely enhances lipophilicity and target binding compared to non-fluorinated analogs.

Key Trends :

  • Anti-leishmanial Activity : Indole-coumarin hybrids with N'-methyl substitutions show moderate activity (IC₅₀ ~21–24 µM) .
  • Enzyme Inhibition : Trifluoromethyl groups correlate with stronger AChE inhibition, as seen in .
  • Antibacterial Activity : Sulfonyl and halogen substituents (e.g., CF₃, F) enhance potency against gram-negative pathogens .

Recommendations :

  • Synthesize the compound using methods from .
  • Evaluate AChE/BuChE inhibition and compare with .
  • Test antiproliferative activity against cancer cell lines as in .

Biological Activity

4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide, commonly referred to as M344, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. With a molecular formula of C₁₇H₁₃F₃N₄O₂ and a molecular weight of 362.31 g/mol, this compound features significant functional groups that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of M344 includes:

  • Methoxy Group : Enhances solubility and may participate in electrophilic aromatic substitution.
  • Trifluoromethyl Group : Increases electron-withdrawing properties, potentially enhancing biological activity.
  • Hydrazide Functional Group : Contributes to reactivity through hydrolysis and oxidation reactions.

Biological Activity Overview

M344 has been investigated for various biological activities, including:

1. Antiviral Properties

Research indicates that M344 exhibits antiviral activity against a broad spectrum of viruses. Preliminary studies suggest it may inhibit viral replication mechanisms, although specific pathways remain to be fully elucidated. The compound's interaction with viral proteins is a key area of ongoing research.

2. Anticancer Activity

M344 has shown promise in anticancer studies, particularly against several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), U251 (glioblastoma), and others.
  • Mechanism : The compound is believed to induce apoptosis and inhibit cell proliferation by interacting with topoisomerase II enzymes, which are crucial for DNA replication and repair .

Case Studies

  • Antiviral Activity :
    • M344 was tested against various viral strains, demonstrating significant inhibition of viral replication in vitro. The specific mechanisms involved include modulation of host cell pathways that viruses exploit for replication.
  • Anticancer Efficacy :
    • In vitro studies showed that M344 had IC50 values indicative of potent anticancer activity against multiple cell lines. For instance, it exhibited an IC50 < 10 µg/mL against A549 cells, suggesting strong cytotoxic effects .
Cell LineIC50 (µg/mL)Activity
A549<10Anticancer
U251<10Anticancer

The exact mechanism by which M344 exerts its biological effects is not fully understood but is hypothesized to involve:

  • Inhibition of Topoisomerase II : Leading to DNA damage and subsequent apoptosis in cancer cells.
  • Viral Protein Interaction : Disruption of viral protein functions essential for replication.

Q & A

(Basic) What are the recommended synthetic routes for synthesizing 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide, and how can its purity be verified?

Methodological Answer:
The synthesis typically involves condensation of 4-methoxybenzohydrazide with a substituted quinoxaline aldehyde derivative. Key steps include:

  • Step 1: Preparation of the quinoxaline aldehyde precursor via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura for trifluoromethyl groups) .
  • Step 2: Refluxing the hydrazide and aldehyde in methanol or ethanol under acidic conditions (e.g., glacial acetic acid) to form the hydrazone bond .
  • Purity Verification: Use HPLC (>95% purity threshold), TLC (single spot), and elemental analysis (C, H, N within ±0.4% of theoretical values). Confirm structural integrity via 1^1H/13^13C NMR and IR spectroscopy (e.g., C=O stretch at ~1650 cm1^{-1}) .

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). Use SHELX programs for refinement; monoclinic space groups (e.g., P21/nP2_1/n) are common for similar benzohydrazides .
  • NMR Spectroscopy: 1^1H NMR identifies hydrazone NH protons (~10–12 ppm) and methoxy/methyl groups. 19^19F NMR confirms trifluoromethyl symmetry (singlet at ~-60 ppm) .
  • IR Spectroscopy: Key peaks include C=O (1650–1680 cm1^{-1}), N-H (3200–3300 cm1^{-1}), and aromatic C-H stretches .

(Basic) What preliminary biological assays are appropriate for evaluating the bioactivity of this benzohydrazide derivative?

Methodological Answer:

  • Urease Inhibition: Use the Berthelot method with jack bean urease. Measure ammonia production at 630 nm; compare IC50_{50} values to thiourea controls .
  • Cholinesterase Inhibition: Apply Ellman’s assay (acetylthiocholine hydrolysis at 412 nm). Calculate mixed-type vs. competitive inhibition via Lineweaver-Burk plots .
  • Antimicrobial Screening: Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi) .

(Advanced) How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Strategies include:

  • Metabolic Stability Assays: Use liver microsomes to assess CYP450-mediated degradation.
  • Formulation Optimization: Employ nanoencapsulation or prodrug strategies to enhance solubility .
  • Target Validation: Conduct siRNA knockdown or CRISPR-Cas9 gene editing to confirm enzyme-specific activity in cellular models .

(Advanced) What computational strategies are employed to model the interaction between this compound and enzymatic targets like urease or cholinesterases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in urease (PDB: 4H9M) or AChE (PDB: 4EY7). Focus on interactions with active-site residues (e.g., His492 in urease) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes .
  • QSAR Modeling: Corporate Hammett constants (σ\sigma) of substituents (e.g., trifluoromethyl’s electron-withdrawing effect) to predict IC50_{50} trends .

(Advanced) How does the presence of the trifluoromethyl group influence the compound’s electronic properties and binding affinity?

Methodological Answer:

  • Electron Effects: The -CF3_3 group is strongly electron-withdrawing, reducing electron density on the quinoxaline ring. This enhances electrophilicity, stabilizing π\pi-stacking with aromatic enzyme residues .
  • Hydrophobic Interactions: The -CF3_3 group increases lipophilicity (logP), improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., urease’s flap region) .
  • Validation: Compare analogues with -CH3_3 or -Cl substituents via IC50_{50} assays and X-ray crystallography .

(Advanced) What are the challenges in determining the crystal structure of quinoxaline-containing benzohydrazides, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Poor crystal growth due to flexible hydrazone bonds. Solution: Slow evaporation in DMF/water mixtures or diffusion of hexane into a dichloromethane solution .
  • Challenge 2: Twinning or disorder in the trifluoromethyl group. Solution: Use high-resolution synchrotron data (λ = 0.7 Å) and refine with SHELXL’s TWIN/BASF commands .
  • Challenge 3: Weak hydrogen bonding networks. Solution: Introduce co-crystallizing agents (e.g., methanol) to stabilize supramolecular packing .

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